N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazolo-triazine core substituted with methoxyphenyl, dimethyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to Form the Triazine Core: The pyrazole intermediate is then subjected to cyclization with a suitable nitrile or amidine to form the triazine core.
Substitution Reactions:
The reaction conditions typically involve the use of organic solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems. Purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted pyrazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds in terms of structure and biological activity:
Similar Compounds: Compounds such as fluconazole, voriconazole, and rufinamide share structural similarities with the triazine core. These compounds are known for their antifungal and anticonvulsant activities.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-13-18(15-8-5-4-6-9-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-10-7-11-17(12-16)28-3/h4-12H,1-3H3,(H,22,27) |
InChI Key |
JROOQYKMNVNYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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